molecular formula C21H27N5 B2717402 1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 443332-49-8

1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2717402
CAS No.: 443332-49-8
M. Wt: 349.482
InChI Key: KHAYRMMAKCQSQI-UHFFFAOYSA-N
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Description

1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that combines elements of pyridine, benzimidazole, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the diethylaminoethyl and propyl groups. Common reagents used in these reactions include diethylamine, ethyl bromide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-{[2-(Diethylamino)ethyl]amino}-3-butylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-5-carbonitrile

Uniqueness

1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications.

Properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-4-9-16-14-20(23-12-13-25(5-2)6-3)26-19-11-8-7-10-18(19)24-21(26)17(16)15-22/h7-8,10-11,14,23H,4-6,9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAYRMMAKCQSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN(CC)CC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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